molecular formula C₆H₁₂N₂O₃ B1141173 D,L-Homoglutamine CAS No. 34218-76-3

D,L-Homoglutamine

Cat. No.: B1141173
CAS No.: 34218-76-3
M. Wt: 160.17
Attention: For research use only. Not for human or veterinary use.
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Description

D,L-Homoglutamine is a compound that serves as a glutamine analog. It is a racemic mixture of both D and L forms, which helps in understanding the differential roles of stereoisomers in biological systems. The molecular formula of this compound is C6H12N2O3, and it has a molecular weight of 160.17 g/mol . This compound is used primarily for research purposes and is not intended for diagnostic or therapeutic use .

Mechanism of Action

Target of Action

AIU 274 . This enzyme plays a crucial role in the oxidation of ω-amino compounds .

Mode of Action

The mode of action of 2,6-Diamino-6-oxohexanoic acid involves its interaction with the ω-AOX enzyme. The ω-AOX enzyme catalyzes the oxidative deamination of long- and medium-chain substrates, resulting in the oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid . This suggests that 2,6-Diamino-6-oxohexanoic acid might undergo a similar reaction.

Biochemical Pathways

It’s known that the compound can be produced from 6-aminohexanoic acid via an enzymatic method . This process involves the oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid, which could potentially affect various biochemical pathways related to amino acid metabolism.

Result of Action

The compound’s interaction with the ω-aox enzyme and its role in the oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid suggest that it may have significant effects on cellular metabolism .

Action Environment

It’s known that enzymatic reactions can be influenced by factors such as temperature, ph, and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

2,6-Diamino-6-oxohexanoic acid interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is complex and varies depending on the specific biomolecule involved .

Cellular Effects

2,6-Diamino-6-oxohexanoic acid influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. The specific effects depend on the type of cell and the cellular processes involved .

Molecular Mechanism

The mechanism of action of 2,6-Diamino-6-oxohexanoic acid is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Diamino-6-oxohexanoic acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,6-Diamino-6-oxohexanoic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2,6-Diamino-6-oxohexanoic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

2,6-Diamino-6-oxohexanoic acid is transported and distributed within cells and tissues in a variety of ways. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2,6-Diamino-6-oxohexanoic acid and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

The specific details may vary depending on the context and the specific biochemical reactions involved .

Preparation Methods

D,L-Homoglutamine can be synthesized through various synthetic routes. One common method involves the solid-phase synthesis technique, which is often used to prepare peptide analogs. The reaction conditions typically involve the use of protecting groups to ensure the selective reaction of functional groups . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

D,L-Homoglutamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives .

Scientific Research Applications

D,L-Homoglutamine has a wide range of scientific research applications. In chemistry, it is used to investigate enzyme specificity towards substrates and the impact of molecular configuration on enzymatic reactions . In biology, it helps in understanding the roles of stereoisomers in biological systems. In medicine, it is used to study the effects of glutamine analogs on various cellular processes. Industrial applications include its use in the production of specialized chemicals and as a research tool in the development of new drugs .

Comparison with Similar Compounds

D,L-Homoglutamine can be compared with other similar compounds such as L-glutamine, D-glutamine, and other glutamine analogs. One of the unique aspects of this compound is its racemic nature, which allows for the study of both D and L forms simultaneously. This is particularly useful in enzymology and other fields where the stereochemistry of molecules plays a crucial role .

List of Similar Compounds::

Properties

IUPAC Name

2,6-diamino-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJSUQQZGCHHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346546
Record name D,L-Homoglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34218-76-3
Record name D,L-Homoglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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